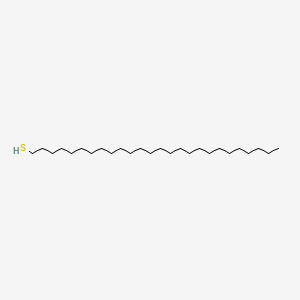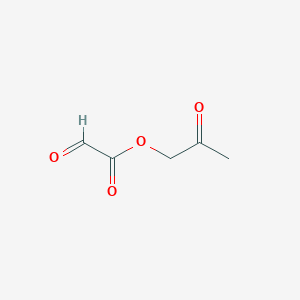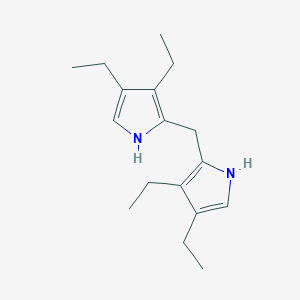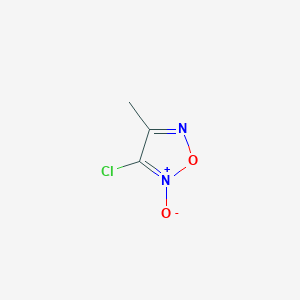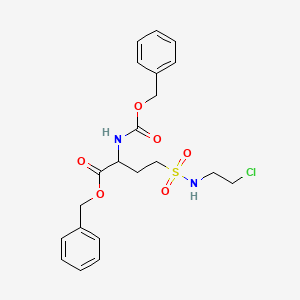
5-(Heptadeca-5,8,11,14-tetraen-1-YL)benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Heptadeca-5,8,11,14-tetraen-1-YL)benzene-1,3-diol typically involves the coupling of a long-chain alkyne with a resorcinol derivative. The reaction conditions often include the use of palladium catalysts and bases to facilitate the coupling reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale organic synthesis techniques. These methods often employ continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .
化学反応の分析
Types of Reactions
5-(Heptadeca-5,8,11,14-tetraen-1-YL)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The double bonds in the hydrocarbon chain can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of double bonds.
Substitution: Alkyl halides and acid chlorides are commonly used reagents for substitution reactions
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated hydrocarbons and alcohols.
Substitution: Ethers and esters
科学的研究の応用
5-(Heptadeca-5,8,11,14-tetraen-1-YL)benzene-1,3-diol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling and membrane structure.
Medicine: Investigated for its potential antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and coatings
作用機序
The mechanism of action of 5-(Heptadeca-5,8,11,14-tetraen-1-YL)benzene-1,3-diol involves its interaction with cellular membranes and proteins. The compound’s long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function. The hydroxyl groups can form hydrogen bonds with proteins, influencing their structure and activity. These interactions can modulate various cellular pathways, including those involved in oxidative stress and inflammation .
類似化合物との比較
Similar Compounds
- 5-(Heptadecadienyl)benzene-1,3-diol
- 5-[(8Z,11Z)-pentadeca-8,11-dien-1-yl]benzene-1,3-diol
- Resorcinols
Uniqueness
5-(Heptadeca-5,8,11,14-tetraen-1-YL)benzene-1,3-diol is unique due to its specific arrangement of double bonds in the hydrocarbon chain, which imparts distinct chemical and biological properties. This compound’s ability to modulate membrane fluidity and protein interactions sets it apart from other similar phenolic lipids .
特性
CAS番号 |
65341-45-9 |
|---|---|
分子式 |
C23H32O2 |
分子量 |
340.5 g/mol |
IUPAC名 |
5-heptadeca-5,8,11,14-tetraenylbenzene-1,3-diol |
InChI |
InChI=1S/C23H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24)20-23(25)19-21/h3-4,6-7,9-10,12-13,18-20,24-25H,2,5,8,11,14-17H2,1H3 |
InChIキー |
NFGWJVSRVVXHIT-UHFFFAOYSA-N |
正規SMILES |
CCC=CCC=CCC=CCC=CCCCCC1=CC(=CC(=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


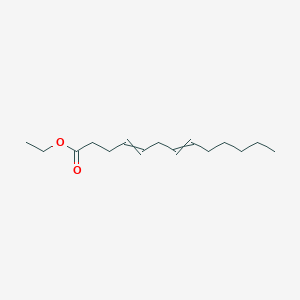
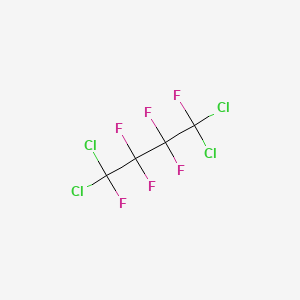
![[(2,2-Dimethylpropanoyl)oxy]methyl 2-(acetyloxy)benzoate](/img/structure/B14471891.png)
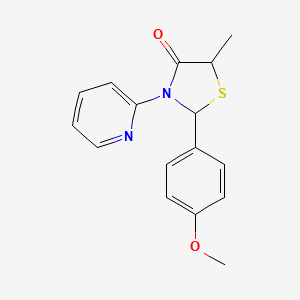
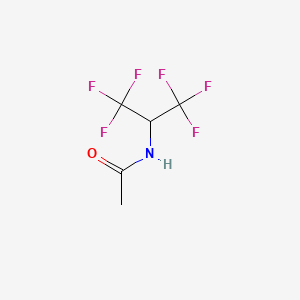
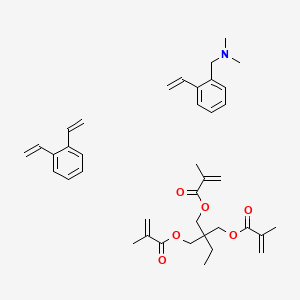

![2-[2-(Decyloxy)-1-phenylethylidene]hydrazine-1-carboxamide](/img/structure/B14471911.png)
